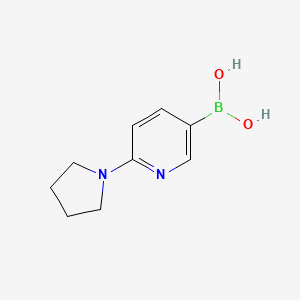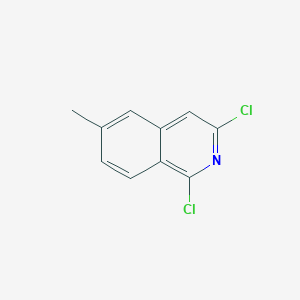
Acide 2-cyano-3-(trifluorométhyl)phénylboronique
Vue d'ensemble
Description
2-Cyano-3-(trifluoromethyl)phenylboronic acid is a useful research compound. Its molecular formula is C8H5BF3NO2 and its molecular weight is 214.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyano-3-(trifluoromethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-(trifluoromethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki-Miyaura
“Acide 2-cyano-3-(trifluorométhyl)phénylboronique” peut être utilisé comme réactif dans les réactions de couplage croisé de Suzuki-Miyaura . Ce type de réaction est une méthode populaire pour former des liaisons carbone-carbone.
Couplage croisé oxydatif aérobie
Ce composé peut également participer à des réactions de couplage croisé oxydatif aérobie . Ces réactions sont importantes dans la synthèse de composés organiques complexes.
Réactions de Petasis assistées par micro-ondes
Les réactions de Petasis assistées par micro-ondes peuvent également impliquer “this compound” comme réactif . Cette méthode est souvent utilisée dans la synthèse rapide des amines.
Réactions d'addition catalysées au rhodium
Les réactions d'addition catalysées au rhodium peuvent utiliser ce composé comme réactif . Ces réactions sont utiles dans la formation de liaisons carbone-azote.
Synthèse de molécules biologiquement actives
“this compound” peut être utilisé dans la synthèse de molécules biologiquement actives . Ceci est crucial dans le développement de nouveaux produits pharmaceutiques et agrochimiques.
Mécanisme D'action
Target of Action
The primary target of 2-Cyano-3-(trifluoromethyl)phenylboronic acid is the palladium catalyst used in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 2-Cyano-3-(trifluoromethyl)phenylboronic acid interacts with its target, the palladium catalyst, through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to palladium . The palladium catalyst also undergoes an oxidative addition with electrophilic organic groups, forming a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2-Cyano-3-(trifluoromethyl)phenylboronic acid . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effects include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The primary result of the action of 2-Cyano-3-(trifluoromethyl)phenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of 2-Cyano-3-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability . Additionally, the Suzuki–Miyaura coupling reaction conditions, such as temperature and the presence of other reagents, can also affect the efficacy of the compound .
Analyse Biochimique
Biochemical Properties
2-Cyano-3-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for its role in enzyme inhibition and as a potential therapeutic agent .
Cellular Effects
The effects of 2-Cyano-3-(trifluoromethyl)phenylboronic acid on cellular processes are diverse and depend on the specific cell type and experimental conditions. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit certain enzymes involved in metabolic pathways, leading to alterations in cellular function . Additionally, its ability to form covalent bonds with biomolecules can impact cell signaling and gene expression, potentially leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, 2-Cyano-3-(trifluoromethyl)phenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity . This compound can also interact with proteins and other biomolecules, leading to changes in their structure and function. These interactions can result in enzyme inhibition or activation, as well as alterations in gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Cyano-3-(trifluoromethyl)phenylboronic acid in laboratory settings are important factors to consider. This compound is stable under inert atmosphere and should be stored in a freezer at temperatures below -20°C to maintain its integrity . Over time, it may undergo degradation, which can affect its efficacy in biochemical reactions. Long-term studies have shown that its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of 2-Cyano-3-(trifluoromethyl)phenylboronic acid vary with different dosages. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
2-Cyano-3-(trifluoromethyl)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s boronic acid group plays a key role in these interactions, allowing it to participate in enzyme-catalyzed reactions and influence metabolic pathways .
Transport and Distribution
The transport and distribution of 2-Cyano-3-(trifluoromethyl)phenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments. Understanding the transport mechanisms is essential for determining the compound’s bioavailability and efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of 2-Cyano-3-(trifluoromethyl)phenylboronic acid is determined by its chemical properties and interactions with cellular components . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors can influence its activity and function within the cell, affecting its overall biochemical effects .
Propriétés
IUPAC Name |
[2-cyano-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3NO2/c10-8(11,12)6-2-1-3-7(9(14)15)5(6)4-13/h1-3,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSIRNXSZUZLJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)(F)F)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














